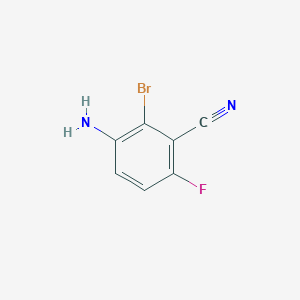

2-Bromo-3-amino-6-fluorobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Bromo-3-amino-6-fluorobenzonitrile” is a chemical compound that is used as an intermediate in medicinal chemistry . It has been employed for the preparation of tacrine-related compounds and may be used for the synthesis of antifolate and antibacterial quinazoline derivatives .

Synthesis Analysis

The synthesis of “2-Bromo-3-amino-6-fluorobenzonitrile” involves several steps. Starting with o-fluorobenzonitrile as an initial raw material, the process involves nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis . The raw material conversion rate for each step reaches 100%, and the total yield of the whole process is up to 16.9% .

Molecular Structure Analysis

The molecular formula of “2-Bromo-3-amino-6-fluorobenzonitrile” is C7H4BrFN2 . The InChI code is 1S/C7H4BrFN2/c8-7-4(3-10)5(9)1-2-6(7)11/h1-2H,11H2 .

Chemical Reactions Analysis

“2-Bromo-3-amino-6-fluorobenzonitrile” can undergo various chemical reactions due to the presence of reactive amino and cyano groups. For example, 2-fluorobenzonitriles can react with guanidine carbonate to form 2,4-diaminoquinazolines.

Physical And Chemical Properties Analysis

“2-Bromo-3-amino-6-fluorobenzonitrile” is a solid at room temperature . It has a molecular weight of 215.02 . The compound should be stored in a dark place, sealed, and at room temperature .

Applications De Recherche Scientifique

Synthesis of Related Compounds : 2-Bromo-3-amino-6-fluorobenzonitrile can be used as a precursor in the synthesis of other complex molecules. For instance, Zhou Peng-peng (2013) described the synthesis of 3-Bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile, showcasing its utility in creating new compounds under mild reaction conditions (Zhou Peng-peng, 2013).

Halodeboronation Studies : The compound's utility in halodeboronation reactions was demonstrated by Ronald H. Szumigala et al. (2004), who developed a scalable synthesis of 2-bromo-3-fluorobenzonitrile through bromodeboronation, highlighting its versatility in organic synthesis (Ronald H. Szumigala et al., 2004).

Substituted 3-Aminoindazoles Synthesis : The compound has been used in the synthesis of substituted 3-aminoindazoles, as described by Valérie Lefebvre et al. (2010). This research highlights its application in creating pharmaceutically relevant structures (Valérie Lefebvre et al., 2010).

Microwave-Assisted Synthesis Applications : W. Ang et al. (2013) explored its use in a microwave-assisted synthesis method, leading to various benzisoxazoles and benzoxazines, demonstrating its adaptability to modern, efficient synthesis techniques (W. Ang et al., 2013).

Vibrational Spectroscopy and Molecular Properties : S. Jeyavijayan et al. (2018) conducted vibrational spectroscopic investigations and DFT computations on 3-bromo-5-fluorobenzonitrile, a related compound, to understand its molecular properties, suggesting similar studies could be applicable for 2-Bromo-3-amino-6-fluorobenzonitrile (S. Jeyavijayan et al., 2018).

Chemical Crystallography Education : In educational settings, similar compounds have been used to teach chemical crystallography, as shown by H. Aldeborgh et al. (2014), who studied the structures of small molecule organic compounds, including halogenated benzonitriles (H. Aldeborgh et al., 2014).

Biological Activity Studies : Govindharaju R et al. (2019) investigated 2-aminobenzonitrile, a related compound, for its biological activity when formulated with Cr(III) complexes, indicating potential biological applications for 2-Bromo-3-amino-6-fluorobenzonitrile as well (Govindharaju R et al., 2019).

Safety and Hazards

Orientations Futures

The compound “2-Bromo-3-amino-6-fluorobenzonitrile” has potential applications in the field of medicinal chemistry, particularly in the synthesis of antifolate and antibacterial quinazoline derivatives . It could also be used in the synthesis of other compounds, expanding its potential applications .

Mécanisme D'action

Target of Action

Compounds with similar structures are often involved in reactions at the benzylic position .

Mode of Action

Based on its structure, it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Compounds with similar structures are known to affect various biochemical pathways, including those involving benzylic positions .

Pharmacokinetics

It’s known that the compound should be stored in a dark place, sealed in dry, at room temperature .

Result of Action

Compounds with similar structures are known to have various effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-amino-6-fluorobenzonitrile. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature to maintain its stability .

Propriétés

IUPAC Name |

3-amino-2-bromo-6-fluorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-7-4(3-10)5(9)1-2-6(7)11/h1-2H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWCGOHWOQKTDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Br)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2376128.png)

![4-Cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]-2-methoxybenzohydrazide](/img/structure/B2376130.png)

![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2376134.png)

![[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride](/img/structure/B2376135.png)

![1-tert-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2376137.png)

![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2376140.png)

![2-(p-tolyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B2376141.png)

![N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2376148.png)